molecular formula C9H19NO4 B14328511 N,N-diethylethanamine;propanedioic acid CAS No. 110073-23-9

N,N-diethylethanamine;propanedioic acid

Cat. No.: B14328511
CAS No.: 110073-23-9
M. Wt: 205.25 g/mol
InChI Key: URUIQEVROMVWBH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. The reaction proceeds as follows:

NH3+3C2H5OHN(C2H5)3+3H2ONH_3 + 3C_2H_5OH \rightarrow N(C_2H_5)_3 + 3H_2O NH3​+3C2​H5​OH→N(C2​H5​)3​+3H2​O

This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to N,N-diethylethanamine .

Propanedioic acid can be synthesized through the hydrolysis of malononitrile or by the oxidation of propylene glycol. The hydrolysis of malononitrile is carried out in the presence of a strong acid or base, while the oxidation of propylene glycol involves the use of an oxidizing agent such as potassium permanganate .

Industrial Production Methods

In industrial settings, N,N-diethylethanamine is produced through the continuous alkylation of ammonia with ethanol in the presence of a catalyst. The process is optimized for high yield and purity . Propanedioic acid is produced on a large scale through the hydrolysis of malononitrile or the oxidation of propylene glycol, with the choice of method depending on the availability of raw materials and economic considerations .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine undergoes various chemical reactions, including:

Propanedioic acid undergoes reactions typical of carboxylic acids, such as:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

    Decarboxylation: Heat is applied to induce the reaction.

Major Products

    Oxidation: N,N-diethylacetamide.

    Substitution: Quaternary ammonium salts.

    Esterification: Esters of propanedioic acid.

    Decarboxylation: Acetic acid.

Scientific Research Applications

N,N-diethylethanamine;propanedioic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in the synthesis of biologically active compounds and as a buffer in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile due to the presence of the nitrogen atom. It can donate a pair of electrons to form bonds with electrophiles. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Propanedioic acid exerts its effects through its carboxylic acid groups, which can participate in hydrogen bonding and ionic interactions. It can act as a proton donor in acid-base reactions and can form esters and amides through condensation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylethanamine is unique due to its tertiary amine structure, which provides steric hindrance and affects its reactivity compared to secondary amines. Propanedioic acid is unique due to its dicarboxylic acid structure, which allows it to participate in a wider range of chemical reactions compared to monocarboxylic acids .

Properties

CAS No.

110073-23-9

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

N,N-diethylethanamine;propanedioic acid

InChI

InChI=1S/C6H15N.C3H4O4/c1-4-7(5-2)6-3;4-2(5)1-3(6)7/h4-6H2,1-3H3;1H2,(H,4,5)(H,6,7)

InChI Key

URUIQEVROMVWBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C(C(=O)O)C(=O)O

Origin of Product

United States

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